molecular formula C5H4N4 B6589824 [1,2,3]triazolo[1,5-a]pyrazine CAS No. 51392-75-7

[1,2,3]triazolo[1,5-a]pyrazine

Cat. No.: B6589824
CAS No.: 51392-75-7
M. Wt: 120.11 g/mol
InChI Key: YAFOJTVLHTUFQV-UHFFFAOYSA-N
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Description

[1,2,3]Triazolo[1,5-a]pyrazine is a heterocyclic compound with the molecular formula C₅H₄N₄. It is a fused ring system consisting of a triazole ring and a pyrazine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design .

Chemical Reactions Analysis

[1,2,3]Triazolo[1,5-a]pyrazine undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Electrophiles: Chlorine, bromine, mercuric acetate.

Comparison with Similar Compounds

[1,2,3]Triazolo[1,5-a]pyrazine can be compared with other similar compounds such as:

  • [1,2,3]Triazolo[4,5-b]pyrazine
  • [1,2,3]Triazolo[4,5-c]pyridazine
  • [1,2,3]Triazolo[4,5-d]pyridazine

These compounds share the triazole ring fused to different heterocyclic systems, but this compound is unique due to its specific ring fusion and the resulting biological activities .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,3]triazolo[1,5-a]pyrazine involves the reaction of 3-amino-1,2,4-triazole with 1,4-diketones or α,β-unsaturated ketones in the presence of a suitable catalyst.", "Starting Materials": [ "3-amino-1,2,4-triazole", "1,4-diketones or α,β-unsaturated ketones", "Suitable catalyst" ], "Reaction": [ "Step 1: Dissolve 3-amino-1,2,4-triazole in a suitable solvent such as ethanol or methanol.", "Step 2: Add 1,4-diketones or α,β-unsaturated ketones to the reaction mixture.", "Step 3: Add a suitable catalyst such as p-toluenesulfonic acid or trifluoroacetic acid to the reaction mixture.", "Step 4: Heat the reaction mixture under reflux for several hours.", "Step 5: Cool the reaction mixture and filter the precipitate.", "Step 6: Wash the precipitate with a suitable solvent such as diethyl ether or chloroform.", "Step 7: Dry the product under vacuum to obtain [1,2,3]triazolo[1,5-a]pyrazine." ] }

CAS No.

51392-75-7

Molecular Formula

C5H4N4

Molecular Weight

120.11 g/mol

IUPAC Name

triazolo[1,5-a]pyrazine

InChI

InChI=1S/C5H4N4/c1-2-9-5(3-6-1)4-7-8-9/h1-4H

InChI Key

YAFOJTVLHTUFQV-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CN=N2)C=N1

Purity

95

Origin of Product

United States

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